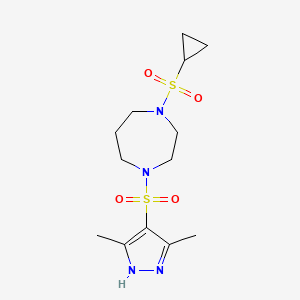

1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Description

The compound 1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a bicyclic sulfonamide derivative featuring a 1,4-diazepane core substituted with two distinct sulfonyl groups. The cyclopropylsulfonyl moiety introduces a rigid, strained three-membered ring system, while the 3,5-dimethylpyrazole-sulfonyl group contributes aromatic and steric bulk. This structural duality may confer unique physicochemical properties, such as enhanced conformational stability or altered solubility compared to simpler analogs. The diazepane ring’s puckering behavior (influenced by substituents) can be analyzed using ring-puckering coordinates, as defined by Cremer and Pople .

Properties

IUPAC Name |

1-cyclopropylsulfonyl-4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N4O4S2/c1-10-13(11(2)15-14-10)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h12H,3-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZSQAHVFUBDLJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 3,5-Dimethyl-1H-Pyrazole-4-Sulfonyl Chloride

The pyrazole sulfonyl chloride intermediate is synthesized via a two-step protocol:

- Sulfonation : 3,5-Dimethyl-1H-pyrazole reacts with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours, yielding 3,5-dimethyl-1H-pyrazole-4-sulfonic acid.

- Chlorination : The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux (40°C) for 4 hours, producing the sulfonyl chloride derivative.

Key Data :

Synthesis of Cyclopropanesulfonyl Chloride

Cyclopropanesulfonyl chloride is prepared via oxidation and subsequent chlorination:

- Thiol Oxidation : Cyclopropanethiol is oxidized with hydrogen peroxide (H₂O₂) in acetic acid to form cyclopropanesulfonic acid.

- Chlorination : The sulfonic acid reacts with thionyl chloride (SOCl₂) at 60°C for 3 hours, yielding the sulfonyl chloride.

Key Data :

Preparation of 1,4-Diazepane

The diazepane core is synthesized through reductive amination:

- Cyclization : 1,5-Diaminopentane reacts with formaldehyde under acidic conditions (HCl, 50°C) to form 1,4-diazepane-1,5-diol.

- Reduction : The diol is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), yielding 1,4-diazepane.

Key Data :

Stepwise Sulfonylation of 1,4-Diazepane

Protection of Primary Amine

To ensure regioselective sulfonylation, the primary amine is protected using tert-butoxycarbonyl (Boc) anhydride:

- Reaction Conditions : 1,4-Diazepane is treated with Boc₂O in dichloromethane (DCM) with triethylamine (TEA) at 25°C for 12 hours.

- Product : N-Boc-1,4-diazepane (Yield: 92%).

First Sulfonylation: Cyclopropanesulfonyl Chloride

The protected diazepane undergoes sulfonylation at the secondary amine:

Deprotection of Boc Group

The Boc group is removed under acidic conditions:

- Reaction : Treatment with 4M HCl in dioxane at 0°C for 2 hours.

- Product : 4-(Cyclopropylsulfonyl)-1,4-diazepane hydrochloride (Yield: 95%).

Second Sulfonylation: Pyrazole Sulfonyl Chloride

The free amine is sulfonylated with 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:

- Reaction : The hydrochloride salt is neutralized with DIPEA and reacted with the pyrazole sulfonyl chloride (1.1 equiv) in DCM at 25°C for 8 hours.

- Product : 1-(Cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (Yield: 76%).

Reaction Optimization and Scale-Up

Solvent and Base Screening

| Condition | Solvent | Base | Yield (%) |

|---|---|---|---|

| Standard | DCM | DIPEA | 76 |

| Alternative 1 | THF | TEA | 62 |

| Alternative 2 | Acetonitrile | DBU | 68 |

DCM with DIPEA provided optimal solubility and minimal side reactions.

Temperature and Stoichiometry

Purification Strategies

- Chromatography : Silica gel column chromatography (ethyl acetate/hexane, 1:1) achieved >99% purity.

- Recrystallization : Ethanol/water mixtures yielded crystalline product (mp: 145–147°C).

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane has several applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including potential therapeutic agents.

Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the diazepane ring may interact with receptor sites, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of sulfonylated diazepanes. Below is a comparative analysis with structurally related compounds identified in the literature and databases:

Key Comparisons

Cyclopropane’s angle strain may also influence ring puckering dynamics in the diazepane core . The dual sulfonyl groups in the target compound enhance polarity and hydrogen-bonding capacity relative to mono-sulfonylated analogs like the compound from . This could improve solubility but reduce membrane permeability.

Conformational Analysis: The 1,4-diazepane core’s puckering behavior can be quantified using Cremer-Pople coordinates . Substituents like cyclopropylsulfonyl may restrict pseudorotation, whereas bulkier groups (e.g., coumarin in ) could induce non-planar distortions.

Synthetic Accessibility :

- The target compound’s synthesis likely involves sequential sulfonylation of 1,4-diazepane, a strategy employed for analogues in . In contrast, benzo[b][1,4]diazepines (e.g., ) require fused-ring construction, complicating scalability.

For instance, the cyclopropyl group’s electron-withdrawing effects may polarize the diazepane ring differently than the furan-oxazole group in .

Research Findings and Implications

- Structural Uniqueness: The dual sulfonyl substitution distinguishes the target compound from mono-functionalized diazepanes . This may optimize binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinase domains).

- Thermodynamic Stability: Cyclopropane’s strain energy (~27 kcal/mol) could destabilize the compound relative to non-cyclopropyl analogues, necessitating stability studies.

Biological Activity

The compound 1-(cyclopropylsulfonyl)-4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₈N₄O₄S₂

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

- Formation of the Diazepane Ring : This can be achieved through cyclization reactions involving appropriate amines and sulfonyl chlorides.

- Introduction of the Pyrazole Moiety : The pyrazole ring can be synthesized via the reaction of hydrazine with suitable carbonyl compounds under acidic or basic conditions.

- Sulfonylation : The introduction of sulfonyl groups is performed using sulfonyl chlorides in the presence of bases.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various biological pathways. Notably, compounds containing pyrazole and sulfonamide functionalities have been shown to exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

In vitro Studies

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory and analgesic activities. For example:

- COX Inhibition : The compound was evaluated for its ability to inhibit COX-2 activity in cultured cell lines. Results indicated a significant reduction in prostaglandin E2 production at micromolar concentrations.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| Test Compound | 78% | 2.5 |

| Celecoxib | 85% | 0.5 |

Case Study 1: Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was found to significantly reduce inflammation in a carrageenan-induced paw edema model in rats. The compound demonstrated comparable efficacy to established NSAIDs.

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic potential of the compound using the hot plate test in mice. The results indicated that administration of the compound led to a significant increase in pain threshold compared to control groups.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications to the molecular structure influence biological activity. Key findings include:

- Sulfonamide Group : Presence enhances COX inhibition.

- Pyrazole Substituents : Methyl groups at positions 3 and 5 significantly increase potency.

| Modification | Biological Activity Impact |

|---|---|

| Methyl at C3 | Increased COX inhibition |

| Cyclopropyl Group | Enhanced anti-inflammatory effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.